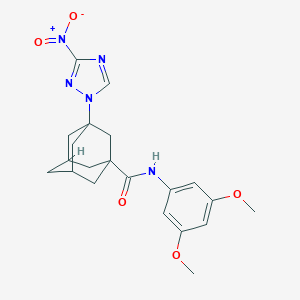

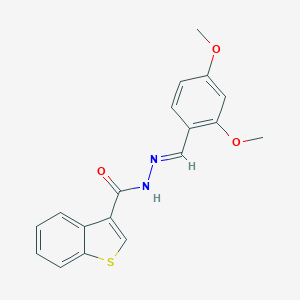

Ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate is a chemical compound . Unfortunately, there is not much information available about this compound.

Synthesis Analysis

The synthesis of a similar compound was reported in a study . A mixture of 4-hydroxycoumarin, 3,4-dimethylbenzaldehyde, Ethyl cyanoacetate, and 4- (dimethylamino)pyridine (DMAP) in ethanol was refluxed for 2−3 h and then cooled to room temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate are not well-documented . A similar compound’s crystal structure is described in a study , but it does not provide specific physical or chemical properties.Applications De Recherche Scientifique

Dye Synthesis and Fabric Dyeing

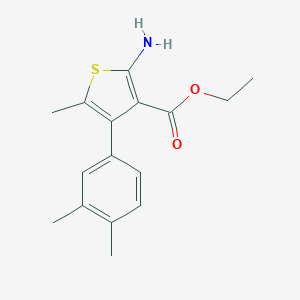

Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and its derivatives have been synthesized and evaluated as disperse dyes for polyester fabric dyeing. These compounds produce a range of colors with good levelness and fastness properties on fabric, although they exhibit poor photostability. The dyes have been tested under various conditions, including dyeing with a carrier and under reduced pressure, showing very good wash, perspiration, sublimation, and rub fastness ratings (Iyun et al., 2015).

Fluorescent Properties

Research into the fluorescent properties of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a related compound, has shown novel fluorescence capabilities. This study provides insights into the potential applications of such compounds in materials science and engineering (Guo Pusheng, 2009).

Antimicrobial Activity

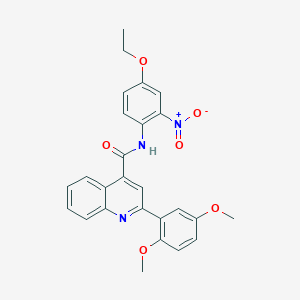

Ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, synthesized via a Gewald reaction, served as a key intermediate for creating various thiophene derivatives with promising antimicrobial activities. These compounds have been screened for their effectiveness against a range of microbial strains, highlighting their potential in developing new antimicrobial agents (Abu‐Hashem et al., 2011).

Metal Complexation and Fabric Dyeing

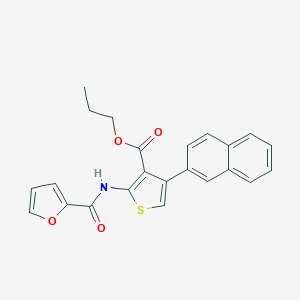

Studies on metal complexation with synthesized disperse dyes derived from thiophene have been conducted. The complexation with copper, cobalt, and zinc enhances the dyeing performance on polyester and nylon fabrics, providing good to excellent fastness properties. This research could pave the way for innovative uses in textile manufacturing (Abolude et al., 2021).

Propriétés

IUPAC Name |

ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-5-19-16(18)14-13(11(4)20-15(14)17)12-7-6-9(2)10(3)8-12/h6-8H,5,17H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZJECUEJBBHNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC(=C(C=C2)C)C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357053 |

Source

|

| Record name | ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

438220-53-2 |

Source

|

| Record name | ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isopropyl 4-(4-chlorophenyl)-2-[(cyclobutylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B451826.png)

![4-bromo-N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-1,3-dimethyl-1H-pyrazole-5-carbohydrazide](/img/structure/B451828.png)

![N-{3-[N-({2-nitrophenoxy}acetyl)ethanehydrazonoyl]phenyl}isonicotinamide](/img/structure/B451831.png)

![N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-3-fluorobenzohydrazide](/img/structure/B451840.png)

![N-(4-{N-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B451842.png)

![N'-[3-(2-furyl)-2-propenylidene]-2-(2-isopropoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B451843.png)